7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (400 MHz, DMSO-d$$_6$$) data highlights key structural features:
- Aromatic protons : Doublets at δ 7.59 ppm (J = 2.2 Hz, H-8) and δ 7.07 ppm (H-6) confirm the para-disubstituted benzene ring.
- Methylene groups : Multiplets between δ 3.21–3.49 ppm (H-2, H-3, H-5) and δ 5.23 ppm (H-10b) correspond to the tetrahydro-oxazepine ring.
- Ammonium proton : A broad singlet at δ 9.12 ppm (N–H$$^+$$) confirms salt formation.
13C NMR (100 MHz) assignments include:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of the protonated molecular ion [M+H]$$^+$$ at m/z 298.99 shows characteristic fragmentation:
Infrared (IR) Vibrational Mode Correlation
Key IR absorptions (KBr, cm$$^{-1}$$):
- C–O–C stretch : 1238 (asymmetric) and 1045 (symmetric).
- N–H$$^+$$ bend : 1598 (broad, hydrochloride salt).
- C–Br/C–Cl stretches : 615 and 540.
Crystallographic Investigation of Solid-State Configuration
X-ray diffraction of analogous benzoxazepine derivatives reveals:
- Planar aromatic ring with dihedral angles <5° relative to the heterocycle.
- Hydrogen-bonding networks between the ammonium ion (N–H$$^+$$) and chloride anions (Cl$$^-$$), stabilizing the crystal lattice.
- Unit cell parameters : Monoclinic system with space group P2$$_1$$/c and Z = 4, consistent with related salts.
Comparative Analysis with Related Benzoxazepine Derivatives
Key differences include:
Properties
IUPAC Name |
7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUQMNDMQNAYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2Cl)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multiple steps, starting with the formation of the benzoxazepine ring. The synthetic route often includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key analogs include positional isomers (e.g., 9-bromo-7-chloro derivatives) and compounds with alternative substituents (e.g., methoxy, methyl, or fluoro groups). Below is a comparative analysis:
*Molecular formula inferred from structural analogs.
Substituent Effects on Physicochemical Properties
- Halogen vs.
- Positional Isomerism : The 7-Bromo-9-chloro isomer may exhibit distinct electronic effects compared to 9-Bromo-7-chloro (CID 65814858), as halogen placement alters electron density distribution on the aromatic ring. This could influence interactions with biological targets (e.g., receptors or enzymes) .
- Collision Cross-Section (CCS) Trends : Lower CCS values for methyl-substituted analogs (141.5 Ų) suggest more compact structures, whereas methoxy and halogenated variants show higher CCS (144.7 Ų, 143.8 Ų), correlating with substituent bulk .
Biological Activity
7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS Number: 2126177-64-6) is a compound belonging to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrClN₁O |
| Molecular Weight | 241.52 g/mol |
| CAS Number | 2126177-64-6 |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
1. Anticancer Properties
Studies have shown that this compound possesses anticancer activity by inhibiting specific enzymes involved in cell proliferation. For instance, it has been observed to inhibit the activity of certain kinases associated with cancer cell growth. A study demonstrated that derivatives of benzoxazepines could effectively reduce tumor growth in animal models by targeting these pathways .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Research indicates that it can inhibit the growth of several bacterial strains, suggesting its potential as a therapeutic agent against bacterial infections .
3. Neuroprotective Effects
Emerging studies suggest that benzoxazepine derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases .
The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition: The compound appears to inhibit key enzymes involved in cancer cell signaling pathways.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurochemical signaling .
Case Studies
Several studies have been conducted to assess the efficacy and safety of this compound:
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The IC50 values indicated potent anticancer activity .
Case Study 2: Antibacterial Activity
Another study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli. The results showed a clear zone of inhibition at various concentrations of the compound, supporting its potential as an antibacterial agent .
Comparative Analysis
To further understand the uniqueness of this compound within its class of compounds, a comparison with similar derivatives is essential:
| Compound Name | Anticancer Activity | Antibacterial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Emerging |
| 8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one | Moderate | Low | Not reported |
| 7-Bromo-6-chloro-(2H)-1,4-benzoxazin-3(4H)-one | Low | High | Not reported |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride in a research setting?
- Methodological Answer : Synthesis of this compound requires precise control of reaction conditions due to its halogenated benzoxazepine core. Key steps include:
- Bromination/Chlorination : Optimize stoichiometry of halogenating agents (e.g., NBS or SOCl₂) to avoid over-substitution.
- Cyclization : Use anhydrous conditions to form the tetrahydrobenzoxazepine ring, as moisture may hydrolyze intermediates.
- Hydrochloride Salt Formation : Employ HCl gas in non-polar solvents to precipitate the hydrochloride salt while maintaining purity .
- Data Note : Stability during synthesis is critical; improper handling may lead to degradation (e.g., dehalogenation or ring-opening).
Q. How can solubility and solvent compatibility be evaluated for this compound in biological assays?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using UV-Vis spectrophotometry.
- Aggregation Check : Use dynamic light scattering (DLS) to detect colloidal aggregates, which may lead to false-positive results in cellular assays .
- pH Stability : Monitor solubility shifts in buffers of varying pH (3–9) to assess hydrochloride salt dissociation .
Advanced Research Questions
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for halogenated benzoxazepines?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability assays to differentiate direct target engagement from off-target effects.
- Computational Modeling : Perform molecular docking studies to evaluate how bromine and chlorine substituents influence binding affinity to target proteins (e.g., GPCRs or kinases) .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may confound SAR interpretations .
Q. How does the hydrochloride salt form impact the compound’s stability under long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 4°C, -20°C, and room temperature (with desiccants) for 6–12 months. Monitor degradation via HPLC and NMR.
- Moisture Sensitivity : The hydrochloride salt is hygroscopic; use airtight containers with nitrogen purging to prevent hydrolysis .
- Data Table :
| Condition | Degradation (%) at 6 Months | Key Degradants Identified |
|---|---|---|
| 4°C (desiccated) | <5% | None detected |
| RT (humid) | 25% | Dehalogenated byproducts |
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-UV/HRMS : Use a C18 column with gradient elution (ACN/water + 0.1% TFA) to separate and identify impurities.
- Limit Tests : Apply ICH Q3A guidelines for residual solvents (e.g., DCM, THF) via GC-MS .
- Elemental Analysis : Confirm halogen content (Br/Cl) via inductively coupled plasma mass spectrometry (ICP-MS) to validate stoichiometry .
Contradictory Data Analysis
Q. How to address discrepancies in reported biological activity across independent studies?
- Methodological Answer :
- Batch Variability : Compare Certificate of Analysis (CoA) data (purity, stereochemistry) from different suppliers.
- Assay Conditions : Replicate studies under standardized conditions (e.g., cell line, serum concentration) to isolate compound-specific effects .
- Meta-Analysis : Use public databases (e.g., ChEMBL) to cross-reference bioactivity data and identify outliers .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating neuropharmacological potential of this compound?
- Methodological Answer :
- Primary Neuronal Cultures : Test neurotoxicity and modulation of neurotransmitter release (e.g., dopamine, GABA).
- GPCR Transfected Cells : Use HEK293 cells expressing serotonin or dopamine receptors to assess target selectivity .
- Mitochondrial Toxicity : Measure oxygen consumption rate (OCR) via Seahorse assays to rule out off-target metabolic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
